(4-acetamidocyclohexyl) 4-methylbenzenesulfonate
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Overview
Description
(4-acetamidocyclohexyl) 4-methylbenzenesulfonate is an organic compound with the molecular formula C₁₅H₂₁NO₄S It is characterized by the presence of an acetamido group attached to a cyclohexyl ring, which is further bonded to a 4-methylbenzenesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-acetamidocyclohexyl) 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Acetamidocyclohexyl Intermediate: The initial step involves the acylation of cyclohexylamine with acetic anhydride to form 4-acetamidocyclohexylamine.
Sulfonation Reaction: The 4-acetamidocyclohexylamine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-acetamidocyclohexyl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles such as hydroxide ions replace the sulfonate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Hydroxylated derivatives.
Scientific Research Applications
(4-acetamidocyclohexyl) 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (4-acetamidocyclohexyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the sulfonate group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-acetamidocyclohexyl) 4-methylbenzenesulfonate: Unique due to its specific structural arrangement.
(4-acetamidocyclohexyl) 4-chlorobenzenesulfonate: Similar structure but with a chlorine atom instead of a methyl group.
(4-acetamidocyclohexyl) 4-nitrobenzenesulfonate: Contains a nitro group, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both an acetamido group and a 4-methylbenzenesulfonate group, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
(4-acetamidocyclohexyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-11-3-9-15(10-4-11)21(18,19)20-14-7-5-13(6-8-14)16-12(2)17/h3-4,9-10,13-14H,5-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFVPRPOCKBKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCC(CC2)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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